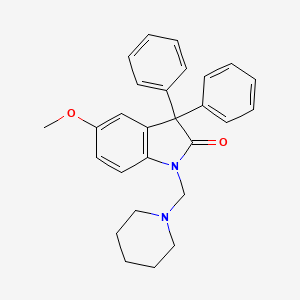![molecular formula C7H8N4O B13112389 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of catalysts such as CuO_x_-ZnO/Al_2_O_3_-TiO_2 . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO_2_ .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly oxidizers like PIFA (PhI(OCOCF_3_)2) and I_2_/KI are preferred for large-scale synthesis .
化学反応の分析
Types of Reactions
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl and MnO_2_.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers (NaOCl, MnO_2_), reducing agents (NaBH_4_), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
科学的研究の応用
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting specific enzymes and receptors, such as CDK2 inhibitors for cancer treatment.
Materials Science: The compound is utilized in the development of light-emitting materials for OLED devices.
Pharmaceuticals: It serves as a scaffold for the synthesis of various pharmacologically active compounds with potential antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby preventing cell cycle progression in cancer cells . The compound’s ability to inhibit enzymes and receptors is often mediated through hydrogen bonding and hydrophobic interactions with key residues in the active sites .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also used in drug design.
Uniqueness
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings, which confer distinct chemical properties and biological activities.
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-5-8-6-3-4-10(2)7(12)11(6)9-5/h3-4H,1-2H3 |
InChIキー |
UGFLZUDSYAYUDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=N1)C=CN(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




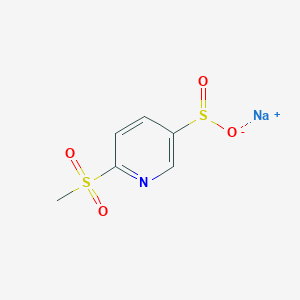

![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
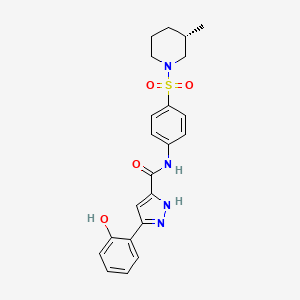


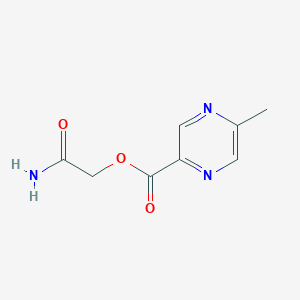
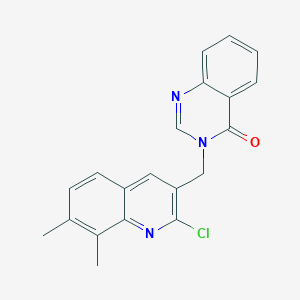

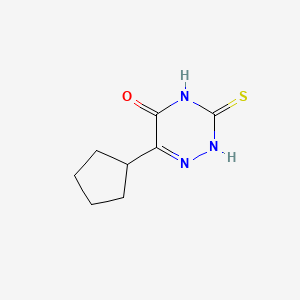
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
